molecular formula C14H7Cl2FN2O2 B071739 3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 168900-02-5

3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione

Cat. No. B071739
Key on ui cas rn: 168900-02-5
M. Wt: 325.1 g/mol
InChI Key: WSABVXQKFNLRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05539114

Procedure details

A solution of 2,4-dichlorophenyl isocyanate (18.8 g, 0.10 mol) in N-methylpyrrolidone (50 ml) is metered at room temperature into a solution of ethyl 5-fluoroanthranilate (18.3 g, 0.10 mol) in N-methylpyrrolidone (70 ml). After addition is complete, the mixture is stirred at 90° C. for 2 hours. 1.80 ml of a 30% strength solution of methanolic sodium methoxide (0.010 mol) are metered in and the mixture is stirred under reflux for a further 2 hours, ethanol and methanol being distilled off. After cooling, the product is precipitated by addition of dilute hydrochloric acid (100 ml). The product is then filtered off with suction, washed with water and dried. 29.8 g of 3-(2,4-dichlorophenyl)-6-fluoro-2,4(1H,3H)-quinazolinedione (yield: 91.7% of theory) of melting point 311° to 313° C. are obtained.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
sodium methoxide
Quantity
0.01 mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[N:9]=[C:10]=[O:11].[F:12][C:13]1[CH:23]=[C:17]([C:18](OCC)=[O:19])[C:16]([NH2:24])=[CH:15][CH:14]=1.C[O-].[Na+]>CN1CCCC1=O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[N:9]1[C:18](=[O:19])[C:17]2[C:16](=[CH:15][CH:14]=[C:13]([F:12])[CH:23]=2)[NH:24][C:10]1=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)N=C=O
Step Two
Name
Quantity
18.3 g
Type
reactant
Smiles
FC1=CC=C(C(C(=O)OCC)=C1)N
Name
Quantity
70 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Three
Name
sodium methoxide
Quantity
0.01 mol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 90° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
is stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
ethanol and methanol being distilled off
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the product is precipitated by addition of dilute hydrochloric acid (100 ml)
FILTRATION
Type
FILTRATION
Details
The product is then filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)N1C(NC2=CC=C(C=C2C1=O)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29.8 g
YIELD: PERCENTYIELD 91.7%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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